5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Descripción general
Descripción
5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as EHT 1864, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. In
Mecanismo De Acción
5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone 1864 acts as a selective inhibitor of Rho GTPases by binding to their active site and preventing their activation. Rho GTPases play a crucial role in the regulation of cytoskeletal dynamics, cell adhesion, and migration. By inhibiting Rho GTPases, this compound 1864 disrupts the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound 1864 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. This compound 1864 has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone 1864 is its high selectivity towards Rho GTPases, which makes it a valuable tool for studying their role in various biological processes. However, this compound 1864 is not a specific inhibitor of Rho GTPases and can also inhibit other related proteins, which may affect the interpretation of experimental results. Additionally, this compound 1864 has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone 1864. One direction is to further investigate its therapeutic potential in cancer and inflammation. Another direction is to develop more potent and selective inhibitors of Rho GTPases based on the structure of this compound 1864. Additionally, the use of this compound 1864 in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Aplicaciones Científicas De Investigación
5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone 1864 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of Rho GTPases, which are key regulators of cell migration, proliferation, and survival. This compound 1864 has also been found to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-10-6-4-5-8(11(10)16)7-9-12(17)15(2)13(19)14-9/h4-7,16H,3H2,1-2H3,(H,14,19)/b9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFJLDDALVRQCW-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.